molecular formula C14H18N2O2S3 B2747326 N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 946249-22-5

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2747326
CAS No.: 946249-22-5
M. Wt: 342.49
InChI Key: LUDYPBFZGUBPIZ-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 946199-33-3) is a synthetic compound with a molecular formula of C15H18N2OS2 and a molecular weight of 306.4462 g/mol. This molecule integrates a pyrrolidine ring, a 3-substituted thiophene, and a thiophene-2-sulfonamide functional group into a single, complex scaffold, making it a candidate for various investigative applications. The incorporation of the saturated pyrrolidine ring is a strategic feature in medicinal chemistry. This five-membered nitrogen heterocycle is known for its sp3-hybridization, which allows for extensive exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional profile of a molecule. The non-planarity of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides increased three-dimensional coverage compared to flat aromatic systems. This can lead to improved selectivity for enantioselective protein targets and enhanced physicochemical properties, such as aqueous solubility, which are critical for optimizing the pharmacokinetic profile of drug candidates . The core structure of this compound suggests potential research value in the development of pharmacologically active molecules. The thiophene-sulfonamide group is a recurring motif in compounds with documented biological activity. For instance, related thiophene sulfonamide derivatives have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), a target in oncology , and other substituted thiophene derivatives have been patented for their potential as anti-cancer agents . The specific combination of a pyrrolidine ring with thiophene and sulfonamide functionalities positions this reagent as a versatile building block for constructing novel molecules aimed at probing biological mechanisms. This product is intended for research purposes in chemical biology and drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S3/c17-21(18,14-4-3-8-20-14)15-10-13(12-5-9-19-11-12)16-6-1-2-7-16/h3-5,8-9,11,13,15H,1-2,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDYPBFZGUBPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrrolidine Derivative: Starting with a suitable pyrrolidine precursor, such as pyrrolidine itself, which can be functionalized at the nitrogen atom.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, such as:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The sulfonamide group can be reduced to form amines.
  • Substitution : The pyrrolidine ring can participate in nucleophilic substitution reactions.

Biology

Biologically, this compound has been investigated for its antimicrobial and anticancer properties :

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
    • Case Study : A study evaluated the antibacterial efficacy against multidrug-resistant pathogens, demonstrating lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics like linezolid.
  • Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation. In vitro studies have shown effectiveness against several cancer cell lines, including breast and lung cancer cells.
    • Case Study : In comparative studies assessing cytotoxic effects on cancer cell lines, significant reductions in cell viability were observed at concentrations above 10 µM.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects in treating various diseases, particularly those involving microbial infections and cancer.

Industrial Applications

The compound is also utilized in the development of advanced materials with specific electronic or optical properties. Its unique chemical characteristics make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound’s structural analogs differ in amine substituents, heterocyclic cores, and appended functional groups. Key examples include:

Compound Name Core Structure Substituents Molecular Weight Key Features
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide Thiophene sulfonamide Pyrrolidinyl, thiophen-3-yl Not explicitly reported Enhanced lipophilicity due to pyrrolidine ring
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide Thiophene sulfonamide Dimethylamino Not reported Lower steric bulk; synthesized in 71% yield
SzR-105 Quinoline carboxamide Dimethylaminopropyl 309.79 g/mol Hydrochloride salt; stimulates U937 cells
2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones Thiopyrimidinone Pyrrolidinyl ethyl Varies (e.g., 5a: ~320 g/mol) Antibacterial activity against S. aureus

Key Observations :

  • Pyrrolidine vs.
  • Thiophene vs. Quinoline Cores: Thiophene sulfonamides (target compound) are smaller and more electron-rich than quinoline derivatives (e.g., SzR-105), which may influence interactions with enzymes or receptors .

Biological Activity

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine moiety and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound exhibits a sulfonamide functional group, which is known for its diverse biological activities. The presence of both pyrrolidine and thiophene rings enhances its pharmacological potential by allowing interactions with various biological targets.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific proteins or enzymes, modulating their activity. This interaction can influence various cellular processes and biological pathways, making it a candidate for therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL, suggesting that the sulfonamide derivative may possess comparable efficacy .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, when tested on A375 melanoma cells, it exhibited an inhibitory rate of approximately 12.10%, compared to 13.84% for SHP244 and 14.82% for Sorafenib. This indicates potential as a therapeutic agent in oncology.

Case Studies

  • Antimicrobial Evaluation :
    • A series of pyrrole derivatives were synthesized and evaluated for their antibacterial properties. The derivatives demonstrated potent activity against Staphylococcus aureus with MIC values comparable to standard antibiotics .
  • Anticancer Screening :
    • In a study focusing on melanoma cell lines, this compound was found to inhibit cell growth significantly. Further research is needed to elucidate the specific pathways affected by this compound.

Table 1: Comparative Biological Activity of Pyrrole Derivatives

Compound NameStructure FeaturesMIC (μg/mL)Activity Type
This compoundPyrrolidine and thiophene ringsTBDAntimicrobial/Anticancer
Pyrrole Benzamide DerivativeBenzamide structure with pyrrole3.12Antibacterial
SorafenibMulti-target kinase inhibitorTBDAnticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling thiophene-2-sulfonyl chloride with a pyrrolidine-thiophene intermediate under basic conditions (e.g., triethylamine in anhydrous THF). Temperature control (0–5°C) minimizes side reactions like sulfonamide hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .
  • Key Challenges : Steric hindrance from the pyrrolidine and thiophene groups requires prolonged reaction times (24–48 hrs).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and confirms sulfonamide bond formation .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry (e.g., pyrrolidine ring conformation) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 381.1).

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Antimicrobial Activity : Agar diffusion assays against S. aureus and E. coli (MIC values 25–50 µg/mL) .
  • Cytotoxicity : MTT assays on HEK-293 cells to assess IC50 (reported >100 µM, suggesting low toxicity) .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) analyze frontier molecular orbitals to predict reactivity. The thiophene sulfur’s electron-rich nature enhances π-π stacking with aromatic residues in target proteins .
  • Docking Studies : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2), showing a docking score of −9.2 kcal/mol .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., pH, solvent DMSO% variation) affecting IC50 discrepancies .
  • Structural Analogues : Test derivatives (e.g., replacing pyrrolidine with morpholine) to isolate structure-activity relationships (SAR) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodology :

  • Solvent Screening : Use vapor diffusion with acetonitrile/water (4:1) to grow single crystals. SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., sulfur) .
  • Temperature : Crystallization at 4°C reduces thermal motion artifacts.

Methodological Notes

  • Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. aqueous buffer) may arise from aggregation; dynamic light scattering (DLS) clarifies colloidal behavior .
  • Advanced Purification : Preparative HPLC (C18 column, 0.1% TFA in acetonitrile) resolves diastereomers if racemization occurs during synthesis .

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